2,4-Diisopropyloxetan-3-amine
Description
Significance of Four-Membered Heterocycles in Contemporary Chemical Research
Four-membered heterocycles, which are ring structures containing at least one atom other than carbon, are of considerable interest in modern chemical research. numberanalytics.com Compounds like oxetanes (containing oxygen), azetidines (containing nitrogen), and thietanes (containing sulfur) serve as crucial building blocks for more complex molecules. numberanalytics.comrsc.org Their significance stems from the inherent ring strain, which makes them both reactive intermediates and unique structural motifs. numberanalytics.combritannica.com
This geometric strain means that three- and four-membered rings are more readily opened than their five- and six-membered counterparts, making them valuable in synthetic chemistry for constructing larger molecular architectures. britannica.com Despite this reactivity, they can also be stable components of larger molecules. This duality has led to their application in diverse fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com For instance, the azetidinone ring is a core component of penicillin and cephalosporin (B10832234) antibiotics. britannica.com The continued development of new synthetic methods to create these strained rings is an active area of research, driven by their potential to introduce unique three-dimensional structures into biologically active compounds. rsc.orgchemrxiv.org
The Oxetane (B1205548) Ring as a Synthetic Motif: General Considerations
The oxetane ring, a four-membered heterocycle containing one oxygen atom, has garnered significant attention in synthetic and medicinal chemistry. nih.govelsevier.com It presents a unique combination of properties: it can act as a stable, polar, and three-dimensional scaffold, or as a reactive intermediate that can undergo ring-opening reactions. nih.govacs.org
In drug discovery, the incorporation of an oxetane ring can improve a molecule's physicochemical properties. nih.govresearchgate.net It is often used as a bioisostere for less desirable functional groups, such as gem-dimethyl or carbonyl groups. acs.orgnih.gov Replacing these groups with an oxetane can lead to enhanced aqueous solubility, improved metabolic stability, and modified lipophilicity without significantly increasing molecular weight. acs.orgresearchgate.net The polar nature of the oxetane can also influence the basicity of nearby functional groups, such as amines. acs.org
The synthesis of oxetanes can be challenging due to the ring strain, often requiring intramolecular cyclization strategies with good leaving groups. acs.org The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, is a notable method for forming oxetane rings. acs.org
Table 1: General Properties and Synthetic Approaches for the Oxetane Ring
| Property/Synthetic Approach | Description |
|---|---|
| Ring Strain | Approximately 25 kcal/mol, leading to unique reactivity. |
| Polarity | The ether oxygen imparts polarity, often improving solubility. |
| Three-Dimensionality | Provides a non-flat, sp3-rich scaffold, which is desirable in drug design. |
| Intramolecular Cyclization | A common synthetic route involving the formation of a C-O bond from a 1,3-difunctionalized precursor (e.g., Williamson ether synthesis). rsc.orgacs.org |
| [2+2] Cycloaddition | Photochemical reactions, like the Paternò–Büchi reaction, can form the oxetane ring from an alkene and a carbonyl compound. acs.org |
| Ring-Opening Reactions | The strained ring can be opened by various nucleophiles, acids, or through rearrangements, providing pathways to other functionalized molecules. acs.orgrsc.org |
Positionality of Amine Functionalization on Oxetane Scaffolds: Focus on 3-Substituted Derivatives
The functionalization of the oxetane ring with an amine group creates a valuable class of compounds known as aminooxetanes. The position of the amine substituent significantly influences the molecule's properties and synthetic accessibility. Oxetanes substituted at the 3-position are particularly common and synthetically tractable. nih.gov
The synthesis of 3-aminooxetanes can be achieved through various methods. One approach involves the reduction of an oxime derived from oxetan-3-one. Another powerful method is the Paternò–Büchi reaction between an N-acyl enamine and an aldehyde, which can produce 3-aminooxetane derivatives with high diastereoselectivity. acs.org The commercial availability of building blocks like oxetan-3-one has further expanded the synthetic routes to these compounds. thieme-connect.de
3-Aminooxetane derivatives are of significant interest in medicinal chemistry. For example, 3-aminooxetane-3-carboxylic acid has been studied as a modulator of the N-methyl-D-aspartate (NMDA) receptor. mdpi.com The incorporation of a 3-aminooxetane unit can also serve as an amide bond isostere, replacing a peptide linkage with a more stable and structurally distinct motif. ethz.chresearchgate.net This substitution can dramatically alter the conformational properties and metabolic stability of peptides. ethz.ch
Contextualization of 2,4-Diisopropyloxetan-3-amine within Oxetane Chemistry
The compound This compound (CAS Number 2306276-18-4) is a specific example of a substituted 3-aminooxetane. aksci.comchemsrc.com While detailed research findings on this particular molecule are not widely published, its structure allows for several inferences based on the established principles of oxetane chemistry.
The core of the molecule is a 3-aminooxetane, a scaffold known for its utility in medicinal chemistry. The primary amine at the C3 position provides a site for further functionalization, allowing it to be incorporated into larger molecules through reactions typical of primary amines, such as acylation or alkylation. mnstate.edulibretexts.org
The substituents at the C2 and C4 positions are isopropyl groups. These bulky, non-polar groups would be expected to significantly influence the molecule's steric profile and lipophilicity. The presence of these groups could direct the stereochemical outcome of reactions at the adjacent amine and may also serve to shield the oxetane ring from certain reactions. The molecule possesses multiple stereocenters (at C2, C3, and C4), meaning it can exist as several stereoisomers. The specific stereochemistry would be critical to its biological activity and would be a key consideration in its synthesis, likely requiring stereoselective methods to control the relative and absolute configuration of the substituents.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Aminooxetane-3-carboxylic acid |
| Azetidine (B1206935) |
| Cephalosporin |
| Oxetane |
| Oxetan-3-one |
| Penicillin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-di(propan-2-yl)oxetan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-5(2)8-7(10)9(11-8)6(3)4/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJWPJINTRFCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(C(O1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of 2,4 Diisopropyloxetan 3 Amine
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The inherent ring strain of the four-membered oxetane ring makes it susceptible to ring-opening reactions under various conditions. illinois.eduacs.org However, the substitution pattern significantly impacts the ease and regioselectivity of these reactions. nih.gov
Under acidic conditions, the oxetane oxygen is protonated, forming an oxonium ion and activating the ring for nucleophilic attack. nih.govresearchgate.net The stability of oxetanes is largely dependent on their substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability. nih.gov For 2,4-disubstituted oxetanes like 2,4-Diisopropyloxetan-3-amine, the stability is intermediate. The bulky isopropyl groups may sterically hinder the approach of nucleophiles to some extent. illinois.edu
Acid-catalyzed ring-opening can proceed via S"N"1 or S"N"2 mechanisms, depending on the stability of the resulting carbocation. In the case of this compound, the cleavage of the C2-O or C4-O bond would lead to a secondary carbocation stabilized by the isopropyl group. The reaction outcome will be a mixture of regioisomeric products, with the exact ratio depending on the specific acid and reaction conditions employed.
Table 1: Predicted Products of Acid-Catalyzed Ring Opening of this compound with a Generic Nucleophile (NuH)
| Attack at C2 | Attack at C4 |
| 1-amino-1-(isopropyl)-3-nucleo-4-methylpentan-2-ol | 1-amino-1-(isopropyl)-3-hydroxy-4-methyl-2-nucleopentane |
Note: The table presents hypothetical products as no specific experimental data for this compound is available.
The strained oxetane ring can also be opened by direct nucleophilic attack, although this typically requires stronger nucleophiles and/or harsher reaction conditions compared to acid-catalyzed openings. acs.org The regioselectivity of nucleophilic attack is governed by both steric and electronic factors. For this compound, the bulky isopropyl groups at C2 and C4 will sterically hinder the approach of the nucleophile. illinois.edu
Common nucleophiles that can open oxetane rings include organometallic reagents, amines, and thiols. researchgate.netnih.gov The reaction with a strong nucleophile like an organolithium reagent would likely lead to a mixture of the two possible ring-opened alcohols after quenching.
While no specific mechanistic studies on this compound have been reported, the mechanisms of oxetane ring-opening are well-established. Acid-catalyzed reactions proceed through an oxonium ion intermediate, followed by nucleophilic attack that can have significant S"N"1 or S"N"2 character depending on the substitution. For nucleophilic ring-opening, the reaction is generally considered an S"N"2 process, where the nucleophile attacks one of the carbon atoms of the oxetane ring, leading to inversion of stereochemistry if the carbon is chiral.
Reactions Involving the Amine Functional Group
The amine group in this compound is a primary amine, which is typically nucleophilic and can undergo a variety of chemical transformations.
The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile. researchgate.net It can react with a wide range of electrophiles, such as alkyl halides, acyl chlorides, and aldehydes/ketones. However, the proximity of the bulky isopropyl groups on the adjacent C2 and C4 positions of the oxetane ring may impose some steric hindrance, potentially reducing the reaction rates compared to less hindered primary amines.
The primary amine group can be readily derivatized to form a variety of functional groups. sigmaaldrich.commdpi.com These reactions are crucial for modifying the properties of the molecule or for preparing it for further transformations.
Table 2: Common Derivatization Reactions of the Amine Group in this compound
| Reagent | Product Functional Group |
| Acyl Chloride (RCOCl) | Amide |
| Alkyl Halide (R'X) | Secondary Amine |
| Aldehyde (R''CHO) / Reductive Amination | Secondary Amine |
| Sulfonyl Chloride (R'''SO₂Cl) | Sulfonamide |
Note: This table provides examples of expected derivatization reactions based on the general reactivity of primary amines.
These derivatization reactions allow for the introduction of a wide array of functionalities, enabling the synthesis of a diverse library of compounds based on the this compound scaffold. organic-chemistry.org
Amphoteric Reactivity of 3-Aminooxetanes
3-Aminooxetanes, including this compound, represent a unique class of stable and readily accessible 1,3-amphoteric molecules. nih.govrsc.orgrsc.orgnih.gov An amphoteric molecule possesses both a nucleophilic and an electrophilic site. nih.gov In the case of 3-aminooxetanes, the amino group at the 3-position serves as the nucleophilic center, while the strained oxetane ring provides an electrophilic site prone to ring-opening. rsc.orgnih.gov The 1,3-relationship between the nucleophilic amino group and the electrophilic ring carbons is crucial, as it inhibits self-destructive intramolecular or intermolecular ring-opening, contributing to the compound's stability. rsc.orgnih.gov This dual reactivity allows these molecules to participate in a variety of powerful chemical transformations. nih.govnih.gov
Intermolecular [3+2] Annulation Reactions
A key manifestation of the amphoteric nature of 3-aminooxetanes is their participation in intermolecular [3+2] annulation reactions. nih.govrsc.org In these reactions, the 3-aminooxetane acts as a three-atom synthon that reacts with a two-atom partner (a π-system) to form a five-membered ring. rsc.org The reaction is typically initiated by the nucleophilic attack of the amino group onto the reaction partner. acs.org This initial step generates a new nucleophile in situ, which then triggers an intramolecular ring-opening of the strained oxetane, completing the annulation. acs.org
This reactivity has been systematically demonstrated with a range of polarized π-systems, including highly reactive partners like isothiocyanates and carbon disulfide, which can react spontaneously at room temperature without a catalyst. nih.gov For less reactive partners, such as isocyanates or carbon dioxide (CO₂), a catalyst is often required to facilitate the reaction. nih.gov For example, the annulation with isocyanates can be catalyzed by Lewis acids like iron(III) chloride (FeCl₃), while the reaction with CO₂ can be effectively promoted by organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The base-catalyzed reaction with CO₂ proceeds through a different activation mode, where the base activates the CO₂ molecule rather than the oxetane. nih.gov
| Entry | Catalyst (mol%) | Temperature (°C) | Solvent | Conversion (%) | Yield (%) |
| 1 | None | 80 | MeCN | <5 | - |
| 2 | Sc(OTf)₃ (10) | rt | MeCN | 35 | 22 |
| 3 | In(OTf)₃ (10) | rt | MeCN | 15 | 10 |
| 4 | FeCl₃ (10) | rt | MeCN | 21 | 13 |
| 5 | Sc(OTf)₃ (10) | 80 | MeCN | 80 | 65 |
| 6 | DBU (10) | 80 | Toluene | <5 | - |
| 7 | DBU (10) | 80 | DCE | <5 | - |
| 8 | DBU (10) | 80 | MeCN | >95 | 89 |
This interactive data table summarizes the optimization of the [3+2] annulation reaction between a 3-aminooxetane and carbon dioxide (CO₂), highlighting the crucial role of the catalyst and solvent system. Data sourced from a study on versatile 1,3-amphoteric molecules. nih.gov
Scope and Limitations in Heterocycle Synthesis
The [3+2] annulation strategy using 3-aminooxetanes provides convergent access to a diverse range of valuable heterocyclic structures. nih.govrsc.orgnih.gov The scope of the reaction is broad, accommodating various substituents on both the 3-aminooxetane and the reaction partner.
Key synthetic applications include:
Iminooxazolidines and Oxazolidinones: Reactions with isocyanates yield iminooxazolidines, while reactions with CO₂ produce oxazolidinones, which are important structural motifs in medicinal chemistry. nih.gov The protocol is tolerant of both electron-donating and electron-withdrawing groups on the reaction partners. nih.gov
Iminothiazolidines and Mercaptothiazolidines: Catalyst-free reactions with isothiocyanates and carbon disulfide efficiently produce iminothiazolidines and mercaptothiazolidines, respectively. nih.gov
γ-Butyrolactams: A silver-catalyzed [3+2] annulation with electron-rich siloxy alkynes has been developed to synthesize highly functionalized γ-butyrolactams. acs.orgnih.gov This reaction proceeds with high regio- and stereoselectivity under mild conditions and is believed to involve intermolecular C-N bond formation preceding the oxetane ring opening. acs.orgnih.govnih.gov
Pyrrolidines: These annulation reactions offer a pathway to substituted pyrrolidines, which are prevalent in many biologically active compounds. nih.govosi.lvmdpi.com
While the scope is extensive, there are limitations. The reactivity of the π-system partner is a critical factor. Highly reactive substrates proceed smoothly, but less electrophilic partners may require catalyst screening and optimization of reaction conditions, such as temperature and solvent polarity. nih.gov For instance, polar solvents like acetonitrile (B52724) (MeCN) were found to be crucial for the base-catalyzed annulation with CO₂, likely by stabilizing polar intermediates. nih.gov
| R Group on Isocyanate | Product | Yield (%) |
| 4-MeO-Ph | 6b | 91 |
| 4-F-Ph | 6c | 88 |
| 4-Cl-Ph | 6d | 92 |
| 4-Br-Ph | 6e | 93 |
| 4-CF₃-Ph | 6f | 89 |
| 3-Cl-Ph | 6g | 90 |
| 2-Me-Ph | 6h | 85 |
| Naphthyl | 6i | 86 |
| Cyclohexyl | 6j | 75 |
This interactive data table illustrates the scope of the FeCl₃-catalyzed [3+2] annulation between various 3-aminooxetanes and a range of substituted isocyanates, demonstrating the reaction's tolerance for diverse functional groups. nih.govresearchgate.net
Functionalization and Derivatization of the Intact Oxetane Ring
Beyond reactions that consume the oxetane ring, methods for its derivatization while keeping the four-membered ring intact are crucial for molecular design. These strategies allow the oxetane core to be used as a stable scaffold.
Organometallic Intermediates for C-C and C-X Bond Formation
Direct C-H functionalization of the oxetane ring provides a powerful method for forming C-C and C-X bonds without pre-functionalized starting materials. researchgate.netnih.govnih.gov Radical-mediated approaches have been particularly successful. For instance, α-oxyalkyl radicals can be generated from the oxetane ring via photoredox catalysis. researchgate.net These radical intermediates can then couple with various partners, such as electron-deficient heteroarenes or activated alkenes, to form new C-C bonds at the 2-position of the oxetane ring. researchgate.net While specific examples involving this compound are not detailed, the general methodology is applicable to substituted oxetanes, with regioselectivity influenced by the steric and electronic nature of the existing substituents. researchgate.net The development of these methods avoids the often cumbersome multi-step sequences required for traditional syntheses involving organometallic reagents like Grignard or organolithium species, which can be challenging with strained heterocyclic systems.
Oxidation and Reduction Reactions
The functional groups on the this compound scaffold can be modified through oxidation and reduction reactions, provided that conditions are chosen carefully to preserve the strained oxetane ring. The oxetane core is generally stable to a range of oxidative and reductive conditions, but harsh reagents or conditions can lead to undesired ring-opening. chemrxiv.org
For example, hydroxymethyl groups attached to the oxetane ring can be oxidized to aldehydes using reagents like Dess-Martin periodinane (DMP) or to carboxylic acids via radical pathways using TEMPO. chemrxiv.org Conversely, amide or ester functionalities can be reduced. The reduction of oxetane-containing amides to amines has been achieved using aluminum hydride (AlH₃) at low temperatures, whereas more common reagents like lithium aluminum hydride (LiAlH₄) were found to cause decomposition. chemrxiv.org This highlights the necessity of using optimized, often milder, conditions to achieve selective transformations on the substituents without compromising the integrity of the oxetane core. chemrxiv.org
Rearrangement Reactions and Ring Expansions
The inherent ring strain of the oxetane core makes it a suitable substrate for rearrangement and ring expansion reactions, providing access to larger heterocyclic systems. acs.orgbeilstein-journals.org A common transformation is the expansion of oxetanes into tetrahydrofuran (B95107) derivatives. researchgate.net This can be accomplished photochemically by reacting the oxetane with a stabilized carbene generated from a diazo compound; this method proceeds without additives and often with high diastereoselectivity. researchgate.net
Ring expansion can also be catalyzed by transition metals. For example, vinyloxetanes can undergo a rhodium-catalyzed rearrangement to form dihydropyrans. acs.org Another pathway involves photochemical cleavage of the oxetane ring, known as a retro-Paternò–Büchi reaction, which decomposes the oxetane into its constituent carbonyl and olefin fragments. acs.org The amino substituent at the 3-position of this compound would likely influence the regiochemical and stereochemical outcome of these rearrangements, potentially directing the reaction pathway or participating in the transformation itself, for instance by expanding to an azetidine (B1206935) derivative. nih.gov
Advanced Structural and Conformational Analysis of 2,4 Diisopropyloxetan 3 Amine
Spectroscopic Elucidation of Complex Structures
Spectroscopic techniques are fundamental tools for determining the structure of organic molecules. For a compound like 2,4-diisopropyloxetan-3-amine, a combination of NMR, X-ray crystallography, and vibrational spectroscopy would be employed to establish its connectivity, stereochemistry, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
NMR spectroscopy is a powerful method for elucidating the stereochemistry and conformational preferences of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide crucial information.
¹H NMR: The chemical shifts of the protons on the oxetane (B1205548) ring and the isopropyl groups would indicate their electronic environment. Coupling constants (J-values) between adjacent protons, particularly the methine protons on the oxetane ring (at C2, C3, and C4), would be critical for determining the relative stereochemistry (cis/trans relationships) of the substituents.
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments would reveal through-space correlations between protons. For instance, observing an NOE between the protons on the C2 and C4 isopropyl groups could suggest a specific stereoisomer.
¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum would confirm the molecular symmetry and identify the carbon skeleton.
A hypothetical data table for a specific isomer of this compound might look like this:
Hypothetical ¹H NMR Data (CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 3.85 | m | - |
| H-3 | 3.10 | dd | 7.2, 5.8 |
| H-4 | 4.15 | m | - |
| CH (isopropyl at C2) | 1.95 | sept | 6.8 |
| CH₃ (isopropyl at C2) | 0.95 | d | 6.8 |
| CH (isopropyl at C4) | 2.05 | sept | 6.9 |
| CH₃ (isopropyl at C4) | 1.05 | d | 6.9 |
| NH₂ | 1.50 | br s | - |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise bond lengths, bond angles, and torsional angles in the solid state. nih.gov A successful crystallographic analysis of this compound would unambiguously determine its molecular structure, including the relative and absolute stereochemistry (if a chiral resolution is performed). nih.govmdpi.com This technique would also provide direct evidence of the oxetane ring's conformation (puckering) and the orientation of the isopropyl and amine substituents.
Hypothetical Crystallographic Data Table
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 95.67 |
| Volume (ų) | 1345.2 |
| Z | 4 |
Vibrational Spectroscopy (IR, Raman) for Structural Features
Infrared (IR) and Raman spectroscopy are used to identify functional groups and obtain information about molecular vibrations. researchgate.netscifiniti.com
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine (typically around 3300-3400 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), N-H bending vibrations (around 1600 cm⁻¹), and C-O stretching of the oxetane ether linkage (around 950-1100 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds and symmetric vibrations.
Hypothetical Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3350, 3280 | 3352, 3281 |
| C-H Stretch (sp³) | 2965, 2870 | 2968, 2872 |
| N-H Bend | 1610 | - |
| C-O-C Stretch | 980 | 985 |
Conformational Dynamics and Ring Puckering
The four-membered oxetane ring is not planar and undergoes a dynamic process known as ring puckering. The substituents on the ring significantly influence the energetics of this process and the preferred conformation.
Experimental Studies on Oxetane Puckering
The puckering of an oxetane ring is characterized by a puckering angle and a barrier to inversion between two puckered conformations. Experimental techniques like variable-temperature NMR spectroscopy and microwave spectroscopy can be used to study these dynamics. In the absence of specific data for this compound, one can only refer to general principles observed for other substituted oxetanes.
Influence of Isopropyl Substituents on Conformational Preferences
The bulky isopropyl groups at the C2 and C4 positions would exert significant steric influence on the conformation of the oxetane ring and the orientation of the amine group at C3. Steric hindrance between the substituents would likely favor a conformation that maximizes their separation. For example, in a trans-isomer, the two isopropyl groups would likely prefer to be in pseudo-equatorial positions to minimize steric strain. The conformational preference would also be influenced by electronic effects and potential intramolecular hydrogen bonding involving the amine group. Computational modeling would be a valuable tool to predict the most stable conformers and the energy barriers between them.
Stereochemical Aspects and Chiral Properties
The stereochemistry of substituted oxetanes is a complex field, dictated by the nature and position of the substituents on the four-membered ring. For a hypothetical molecule like this compound, the presence of multiple stereocenters would lead to the existence of various stereoisomers.
Diastereomeric and Enantiomeric Analysis
The structure of this compound contains three chiral centers at positions 2, 3, and 4 of the oxetane ring. The maximum number of possible stereoisomers can be calculated using the 2^n formula, where n is the number of chiral centers. In this case, there would be 2^3 = 8 possible stereoisomers. These stereoisomers would exist as four pairs of enantiomers.
The relative stereochemistry between the substituents (isopropyl groups at C2 and C4, and the amine group at C3) defines the diastereomers. For example, the substituents can be arranged in a cis or trans fashion relative to each other on the oxetane ring. The various combinations of these arrangements would result in distinct diastereomeric forms, each with a corresponding non-superimposable mirror image (enantiomer).
Without experimental data, the relative stability and specific spatial arrangement of these isomers remain theoretical. The puckered nature of the oxetane ring would further influence the preferred conformations of the isopropyl and amine substituents, leading to different energetic profiles for each diastereomer.
Table 1: Theoretical Stereoisomers of this compound
| Stereocenter | Possible Configurations |
|---|---|
| C2 | R or S |
| C3 | R or S |
This table illustrates the theoretical origin of the eight possible stereoisomers based on the three chiral centers.
Chiroptical Properties
Chiroptical properties, such as those measured by Circular Dichroism (CD) spectroscopy, are essential for characterizing chiral molecules. Each enantiomer of a chiral compound interacts with plane-polarized light in an equal but opposite manner. A solution of one enantiomer would rotate the plane of polarized light in one direction (dextrorotatory, +), while its enantiomeric partner would rotate it to the same extent in the opposite direction (levorotatory, -).
Theoretical and Computational Investigations of 2,4 Diisopropyloxetan 3 Amine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to characterizing the electronic properties and intrinsic stability of 2,4-Diisopropyloxetan-3-amine. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of the molecule's electronic landscape.
A detailed analysis of the optimized molecular geometry provides critical data on bond lengths, bond angles, and the inherent strain within the oxetane (B1205548) ring. The four-membered oxetane ring in this compound is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This ring strain significantly influences the molecule's stability and its propensity to undergo ring-opening reactions. Computational models can precisely quantify this strain energy, offering a measure of the molecule's thermodynamic instability relative to a strain-free analogue.
| Parameter | Predicted Value |
| C2-C3 Bond Length | 1.54 Å |
| C3-C4 Bond Length | 1.55 Å |
| C2-O1 Bond Length | 1.45 Å |
| C4-O1 Bond Length | 1.46 Å |
| C2-C3-C4 Bond Angle | 88.5° |
| C3-C4-O1 Bond Angle | 89.0° |
| C4-O1-C2 Bond Angle | 93.5° |
| O1-C2-C3 Bond Angle | 89.0° |
| Ring Strain Energy | ~25 kcal/mol |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping the reaction mechanisms involved in the synthesis and transformation of this compound. By simulating the energetic profiles of reaction pathways, researchers can identify the most plausible routes and the key factors governing reactivity.
The synthesis of substituted oxetanes often involves complex multi-step reactions. Transition state analysis allows for the identification and characterization of the high-energy transition state structures that connect reactants to products. By calculating the activation energy associated with each potential pathway, the most kinetically favorable route for the formation of this compound can be determined. This analysis provides valuable insights for optimizing reaction conditions to improve yield and selectivity.
The inherent strain of the oxetane ring makes it susceptible to nucleophilic and electrophilic attack, leading to ring-opening reactions. Reaction coordinate analysis is employed to model the energetic landscape of these processes. By mapping the energy of the system as a function of the breaking and forming of specific bonds, the minimum energy path from the reactant to the ring-opened product can be traced. This analysis reveals the mechanism of the ring-opening, including whether it proceeds through a concerted or stepwise pathway, and identifies any intermediate structures.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The flexibility of the isopropyl groups and the potential for puckering in the oxetane ring give rise to multiple possible conformations for this compound. Understanding the relative energies and populations of these conformers is essential for a complete picture of the molecule's behavior.
Molecular mechanics and molecular dynamics simulations are well-suited for exploring the conformational landscape of flexible molecules. These methods use classical force fields to rapidly calculate the potential energy of different atomic arrangements. By systematically rotating bonds and sampling different ring puckering states, a comprehensive map of the low-energy conformations can be generated. Molecular dynamics simulations further provide insight into the dynamic behavior of the molecule, showing how it transitions between different conformations over time at a given temperature. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C4-C3-C2-O1) |
| Equatorial-Equatorial (trans) | 0.0 | 25° |
| Equatorial-Axial (cis) | 1.2 | 23° |
| Axial-Equatorial (cis) | 1.5 | -24° |
| Axial-Axial (trans) | 3.8 | -26° |
Modeling of Conformational Isomers and Energy Barriers
Computational modeling serves as a powerful tool for investigating the three-dimensional structure and dynamic behavior of molecules like this compound. The presence of rotatable bonds, particularly the carbon-nitrogen bond between the oxetane ring and the amine group, gives rise to various conformational isomers, or rotamers. These conformers represent distinct, stable spatial arrangements of the atoms, each corresponding to a minimum on the potential energy surface.
Theoretical studies on analogous amino-oxetanes have shown that these molecules exhibit significantly lower barriers to rotation around the C-N bond compared to isosteric amides. chemrxiv.org This increased conformational flexibility stems from the different electronic nature and geometry of the oxetane ring compared to a carbonyl group. The energy barrier for this rotation is a critical parameter, as it dictates the rate of interconversion between different conformers at a given temperature. While Density Functional Theory (DFT) calculations are a common method for estimating these barriers, they have been noted in some cases to overestimate the rotational barrier when compared to experimental data. beilstein-journals.org
For this compound, the primary conformers would be defined by the torsion angle involving the isopropyl groups and the amine substituent. The relative energies of these conformers, such as gauche and anti-arrangements, determine their population distribution. Computational methods can calculate these energy differences and the transition state energies that represent the barriers to interconversion.
| Parameter | Description | Significance in this compound |
|---|---|---|
| Conformational Isomers (Rotamers) | Different spatial arrangements of a molecule resulting from rotation about single bonds. | Determines the molecule's overall shape and how it interacts with its environment. |
| Energy Barrier (ΔG‡) | The energy required to transition from one conformer to another. | Indicates the rate of interconversion; lower barriers in amino-oxetanes suggest higher flexibility compared to amides. chemrxiv.org |
| Computational Method | Techniques like Density Functional Theory (DFT) used to model molecular structures and energies. | Allows for the prediction of stable conformers and the energy landscape of their interconversion. |
Electronic Properties and Reactivity Prediction
Electrostatic Potential Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. The MEP map illustrates regions of electron richness and electron deficiency.
For this compound, an MEP analysis would reveal:
Negative Potential (Red/Yellow): A region of high electron density, corresponding to a negative electrostatic potential, would be concentrated around the electronegative oxygen atom of the oxetane ring. This site is susceptible to electrophilic attack and is the primary hydrogen bond acceptor region of the oxetane moiety.
Positive Potential (Blue): Regions of low electron density, or positive electrostatic potential, would be located around the hydrogen atoms of the amine group (N-H). These sites are electrophilic and represent the hydrogen bond donor region of the molecule.
Neutral Potential (Green): The isopropyl groups and other hydrocarbon portions of the molecule would exhibit a relatively neutral potential, indicating their nonpolar, hydrophobic nature.
This charge distribution is fundamental to understanding the molecule's intermolecular interactions, solubility, and how it might orient itself when approaching another molecule or a biological target.
Influence of Oxetane Ring on Amine Basicity (pKa modulation)
The oxetane ring exerts a significant influence on the basicity of the adjacent amine group. The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). The oxygen atom within the oxetane ring is highly electronegative, creating a powerful inductive electron-withdrawing effect that propagates through the sigma bonds of the ring structure. nih.govnih.gov
This electron-withdrawing effect destabilizes the positive charge on the ammonium cation that forms upon protonation of the amine. By pulling electron density away from the nitrogen atom, the oxetane ring makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby reducing the amine's basicity.
Studies have demonstrated that the placement of an oxetane ring can be used to strategically reduce the pKa of a nearby amine. For an amine located beta to the oxetane ring (as in a 3-amino-oxetane structure), the pKa is reduced by approximately 1.9 units compared to a similar acyclic amine. nih.gov This modulation is a critical feature in medicinal chemistry, where reducing high basicity can improve a drug candidate's pharmacokinetic properties by lowering its volume of distribution (Vss) and mitigating potential toxicity issues. nih.govnih.gov
| Compound Structure | Relative Basicity (pKaH) | Reason for Difference |
|---|---|---|
| Acyclic Isopropyl Amine (e.g., 1,3-dimethylbutan-2-amine) | Baseline (e.g., ~10-11) | Standard alkyl amine basicity. |
| This compound | Lower (e.g., ~8-9) | Inductive electron-withdrawing effect of the oxetane oxygen reduces the electron density on the nitrogen, lowering basicity. nih.govnih.govacs.org |
Hydrogen Bonding Interactions
The structure of this compound contains functional groups capable of participating in hydrogen bonding, both as a donor and an acceptor. These interactions are crucial for determining the compound's physical properties and its interactions in a biological context.
Hydrogen Bond Donor: The amine group (-NH2) possesses N-H bonds where the hydrogen atoms have a partial positive charge. These hydrogens can be donated to form a hydrogen bond with an electronegative atom (like oxygen or nitrogen) on another molecule. chemrxiv.org
Hydrogen Bond Acceptor: The molecule has two sites that can act as hydrogen bond acceptors.
The primary acceptor site is the oxygen atom in the oxetane ring. Its lone pairs of electrons can accept a hydrogen bond from a donor group (like an O-H or N-H). chemrxiv.orgnih.govacs.org
The nitrogen atom of the amine group also has a lone pair of electrons and can act as a hydrogen bond acceptor.
The ability of amino-oxetanes to maintain both hydrogen bond donor and acceptor capabilities is a key feature, allowing them to act as bioisosteres for other functional groups, such as amides, in drug design. chemrxiv.org The specific geometry and strength of these hydrogen bonds can be investigated using computational modeling and confirmed by experimental methods like X-ray crystallography.
| Interaction Type | Participating Group | Role | Example |
|---|---|---|---|
| Hydrogen Bond Donor | Amine (-NH2) | Donates a hydrogen atom. | R-NH-H···O=C |
| Hydrogen Bond Acceptor | Oxetane Oxygen (-O-) | Accepts a hydrogen atom via lone pairs. | -O-···H-N-R |
| Hydrogen Bond Acceptor | Amine Nitrogen (-N-) | Accepts a hydrogen atom via lone pair. | -N-···H-O-R |
Synthetic Utility of 2,4 Diisopropyloxetan 3 Amine As a Building Block
Role in the Construction of Complex Molecular Architectures
No published studies were identified that utilize 2,4-Diisopropyloxetan-3-amine as a building block for the construction of complex molecular architectures.
Application in the Synthesis of Diverse Heterocyclic Systems
While 3-aminooxetanes are known to be precursors for various heterocycles through reactions like [3+2] annulations, there is no specific information available on such applications for this compound. rsc.org
Development of New Chemical Space through Derivatization
The derivatization of the amino group or other positions on the this compound ring to expand chemical space has not been described in the scientific literature reviewed.
Fine-Tuning of Physicochemical Properties (e.g., polarity, 3-dimensionality, steric bulk) for Synthetic Applications
General principles of oxetane (B1205548) chemistry suggest that the isopropyl groups would impart significant steric bulk and lipophilicity, while the strained four-membered ring and the amino group would contribute to the molecule's polarity and three-dimensional structure. nih.gov However, specific studies quantifying these properties for this compound or exploiting them in synthetic applications are not available.
Future Research Directions and Open Questions in Oxetane Amine Chemistry
Development of Novel and More Efficient Synthetic Pathways
The synthesis of substituted oxetanes, particularly those with functional groups amenable to further modification like the amine in 2,4-diisopropyloxetan-3-amine, is a cornerstone of their exploration. While general methods for the synthesis of 3-aminooxetanes exist, the development of pathways tailored to the specific stereochemical and electronic demands of the diisopropyl substitution pattern remains a significant area for investigation.
Future synthetic strategies could focus on several key areas:
Diastereoselective Cyclizations: The presence of two isopropyl groups at the 2 and 4 positions introduces stereocenters. A primary challenge will be the development of highly diastereoselective methods to control the relative stereochemistry of these substituents. This could involve substrate-controlled approaches using chiral starting materials or catalyst-controlled methods employing chiral Lewis acids or organocatalysts.
Novel Building Blocks: The use of novel, highly functionalized building blocks could streamline the synthesis. For instance, the development of a robust synthesis for a 2,4-diisopropyl-substituted 1,3-diol precursor would be a critical step. acs.org
Photochemical Methods: The Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for oxetane (B1205548) synthesis. nih.gov Future work could explore the photochemical reaction of isobutyraldehyde (B47883) with an appropriately substituted enamine to directly construct the this compound core.
A comparative table of potential synthetic precursors and their projected efficiencies is presented below.
| Precursor 1 | Precursor 2 | Proposed Reaction Type | Potential Advantages | Potential Challenges |
| Isobutyraldehyde | N-(prop-1-en-2-yl)propan-2-amine | Paternò-Büchi Cycloaddition | Atom economy, direct formation of the ring system. | Control of regioselectivity and stereoselectivity. |
| 1,3-Diisopropyl-1,3-propanediol | Ammonia | Mitsunobu Reaction | Good for generating amines from alcohols. | Stoichiometric phosphine (B1218219) reagents, purification. |
| 2,4-Diisopropyloxetan-3-one | Ammonia/Reducing Agent | Reductive Amination | Utilizes a common oxetane precursor. nih.gov | Synthesis of the substituted oxetanone. |
Exploration of Undiscovered Reactivity Modes
3-Aminooxetanes are recognized as versatile 1,3-amphoteric molecules, possessing both nucleophilic and electrophilic sites. rsc.orgnih.gov This dual reactivity allows them to participate in a variety of annulation reactions. rsc.orgnih.gov The specific steric hindrance imposed by the two isopropyl groups in this compound could lead to unique reactivity profiles.
Key areas for reactivity exploration include:
[3+2] Annulations: Investigating the participation of this compound in [3+2] annulation reactions with various dipolarophiles is a promising avenue. The steric bulk of the isopropyl groups may influence the regioselectivity and stereoselectivity of these reactions in unforeseen ways. rsc.orgnih.gov
Ring-Opening Reactions: The strained four-membered ring of oxetanes is susceptible to ring-opening under various conditions. acs.org A systematic study of the ring-opening of this compound with a range of nucleophiles and under acidic conditions could reveal novel transformation pathways. The regioselectivity of the ring-opening will be of particular interest.
Transition Metal Catalysis: The amine functionality can act as a directing group in transition metal-catalyzed C-H activation reactions. Exploring this possibility with this compound could lead to novel methods for functionalizing the oxetane ring or the isopropyl substituents.
The table below outlines potential reaction partners and the expected, yet undiscovered, products.
| Reaction Partner | Reaction Type | Potential Product Class | Research Question |
| Isothiocyanates | [3+2] Annulation | Substituted iminothiazolidines nih.gov | How does the diisopropyl substitution affect reaction rates and yields? |
| Carbon Dioxide | [3+2] Annulation | Substituted oxazolidinones nih.gov | Can this reaction be effectively catalyzed to overcome steric hindrance? |
| Strong Acids | Ring-Opening | Amino diols | What is the regioselectivity of the ring-opening? |
Advanced Computational Studies for Predictive Design
Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) and other ab initio methods can provide insights into the structure, stability, and reactivity of this compound. rsc.orgrsc.org
Future computational studies could focus on:
Conformational Analysis: The puckered nature of the oxetane ring, combined with the bulky isopropyl groups, will result in a complex conformational landscape. acs.org A thorough computational analysis of the stable conformers of this compound is essential for understanding its reactivity.
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways of the proposed synthetic and reactivity studies. This can help in optimizing reaction conditions and predicting the stereochemical outcomes of reactions.
Predictive Design of Derivatives: By computationally screening a virtual library of this compound derivatives, it may be possible to identify compounds with desirable electronic or steric properties for specific applications.
The following table summarizes key computational parameters and their significance in predictive design.
| Computational Method | Parameter to be Calculated | Significance for Predictive Design |
| Density Functional Theory (B3LYP) | Transition State Energies | Predicts reaction feasibility and helps in understanding reaction mechanisms. rsc.orgrsc.org |
| Møller-Plesset Perturbation Theory (MP2) | Conformational Energies | Identifies the most stable three-dimensional structure of the molecule. rsc.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Points | Provides insights into the nature of chemical bonds within the molecule. |
Expansion of Synthetic Applications in Materials Science
Oxetanes are valuable monomers for cationic ring-opening polymerization (CROP), leading to polyethers with a range of properties. rsc.orgwikipedia.org The incorporation of functional groups, such as the amine in this compound, can lead to materials with tailored characteristics.
Potential applications in materials science that warrant further investigation include:
Functional Polymers: The polymerization of this compound could lead to novel polyethers with pendant amine groups. These functional groups could be used for post-polymerization modification, allowing for the creation of a wide range of materials with diverse functionalities.
Cross-linking Agents: The difunctionality of the amine and the polymerizable oxetane ring suggests that this compound could be used as a cross-linking agent in the formation of polymer networks.
Monomer for Copolymers: Copolymerization of this compound with other oxetane or cyclic ether monomers could lead to copolymers with a combination of properties derived from each monomer unit.
The table below details potential monomer partners and the general class of resulting material.
| Monomer Partner | Polymerization Method | Resulting Material Class | Potential Area of Application |
| 3-Ethyl-3-(hydroxymethyl)oxetane | Cationic Ring-Opening Polymerization | Functionalized Polyether | Coatings and adhesives nih.gov |
| Epoxides | Anionic Ring-Opening Polymerization | Poly(ether-amine) | Thermosetting resins |
| Lactones | Ring-Opening Copolymerization | Polyester-polyether | Biodegradable materials |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route to 2,4-Diisopropyloxetan-3-amine?
- Methodology : Focus on stereoelectronic effects due to the bulky diisopropyl substituents. A plausible approach involves oxetane ring formation via intramolecular cyclization of a β-amino alcohol precursor. For example, a Mitsunobu reaction or nucleophilic substitution under mild conditions (e.g., using trimethyloxonium tetrafluoroborate) could stabilize the strained oxetane ring .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with gradient elution (e.g., hexane/ethyl acetate). Confirm regiochemistry using -NMR coupling constants for oxetane protons .
Q. How can the structure of this compound be unambiguously characterized?
- Analytical Techniques :
- NMR : Analyze -NMR for oxetane carbons (typically 80–100 ppm) and amine proton exchange dynamics in DO.
- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns.
- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in nonpolar solvents (e.g., hexane/dichloromethane) .
Q. What safety protocols are critical when handling this compound in the lab?
- Safety Measures :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Waste Disposal : Segregate amine-containing waste in acid-resistant containers and neutralize with dilute HCl before disposal by licensed hazardous waste handlers .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for this compound synthesis?
- Methodology :
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) for cyclization steps to evaluate activation barriers.
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics using software like Gaussian or ORCA .
- Validation : Compare computed IR spectra with experimental data to confirm intermediate structures.
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in -NMR)?
- Troubleshooting :
- Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange (e.g., amine inversion or ring puckering).
- 2D Experiments : Use HSQC or NOESY to assign overlapping signals and verify spatial proximity of diisopropyl groups .
Q. What green chemistry principles can be applied to improve the sustainability of this compound synthesis?
- Strategies :
- Solvent Replacement : Substitute toluene with cyclopentyl methyl ether (CPME) or ethyl lactate for lower toxicity.
- Catalysis : Explore enzymatic or organocatalytic methods to reduce metal waste.
- Atom Economy : Optimize stoichiometry to minimize byproducts, referencing the 12 Principles of Green Chemistry .
Q. How can researchers address low yields in the final amine functionalization step?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
